molecular formula C17H19FN2O3S B4837147 3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide

Cat. No.: B4837147
M. Wt: 350.4 g/mol
InChI Key: ANJZHHVCYMPOGF-UHFFFAOYSA-N
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Description

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide is an organic compound that features a sulfonamide group, a fluorinated aromatic ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-aminobenzene with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with Fluorinated Aromatic Ring: The intermediate is then coupled with 2-fluoroaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.

    Final Product Formation: The final step involves the purification of the product using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide
  • 3-[4-(dimethylsulfamoyl)phenyl]-2-fluoro-3-hydroxybutanoic acid

Uniqueness

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide is unique due to the presence of both a sulfonamide group and a fluorinated aromatic ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-20(2)24(22,23)14-10-7-13(8-11-14)9-12-17(21)19-16-6-4-3-5-15(16)18/h3-8,10-11H,9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJZHHVCYMPOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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